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Compound of Interest

Compound Name: Phenanthridine

Cat. No.: B189435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

phenanthridines, a crucial scaffold in medicinal chemistry and materials science, without the

use of transition metal catalysts. These methods offer advantages in terms of cost, toxicity, and

environmental impact.

Overview of Synthetic Strategies
The transition metal-free synthesis of phenanthridines has emerged as a powerful alternative

to classical methods. Key strategies include:

Radical Cyclization of 2-Isocyanobiphenyls: This versatile method involves the generation of

a radical species that adds to the isocyanide group, followed by an intramolecular homolytic

aromatic substitution. Radicals can be generated through various means, including

photochemical, thermal, or electrochemical methods.

Base-Promoted Aerobic Oxidation and Cyclization: These methods often utilize a strong

base, such as potassium tert-butoxide (KOtBu), to facilitate the cyclization of precursors like

2-aryl anilines or related compounds. The reaction often proceeds via a single-electron

transfer (SET) mechanism under aerobic conditions.[1]

Visible-Light Photoredox Catalysis: This rapidly developing field uses organic dyes as

photocatalysts to initiate radical reactions under mild conditions, using visible light as the
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energy source.[2][3] This approach is particularly attractive for its green credentials.

Electrochemical Synthesis: By using an electric current, specific radical intermediates can be

generated without the need for chemical oxidants or catalysts, offering a high degree of

control over the reaction.

Below, we provide detailed protocols and comparative data for selected key methodologies.

Data Presentation: Comparison of Key Methods
The following tables summarize the quantitative data for different transition metal-free

phenanthridine synthesis methods, allowing for easy comparison of their scope and efficiency.

Table 1: Visible-Light Induced Aerobic Oxidative Cyclization of 2-Isocyanobiphenyls with

Hydrazines[3][4][5][6]
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Entry
2-
Isocyanobiphe
nyl

Hydrazine Product Yield (%)

1
2-

Isocyanobiphenyl
Phenylhydrazine

6-

Phenylphenanthr

idine

64

2
4'-Methyl-2-

isocyanobiphenyl
Phenylhydrazine

2-Methyl-6-

phenylphenanthri

dine

68

3
4-Methyl-2-

isocyanobiphenyl
Phenylhydrazine

9-Methyl-6-

phenylphenanthri

dine

72

4
2-

Isocyanobiphenyl

4-

Methoxyphenylh

ydrazine

6-(4-

Methoxyphenyl)p

henanthridine

61

5
2-

Isocyanobiphenyl

4-

Chlorophenylhyd

razine

6-(4-

Chlorophenyl)ph

enanthridine

58

6
2-

Isocyanobiphenyl

Benzoylhydrazin

e

6-

Benzoylphenanth

ridine

35

Reaction Conditions: 2-Isocyanobiphenyl (0.2 mmol), hydrazine (0.6 mmol), Eosin B (5 mol%),

K2CO3 (0.6 mmol) in DMSO (1 mL) under a 5W blue LED at room temperature for 18 h in

open air.

Table 2: Base-Promoted Aerobic Oxidation/Homolytic Aromatic Substitution Cascade[1]
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Entry
Benzhydrol
Derivative

2-Iodoaniline
Derivative

Product Yield (%)

1 Benzhydrol 2-Iodoaniline Phenanthridine 85

2

4,4'-

Dimethylbenzhyd

rol

2-Iodoaniline

2,9-

Dimethylphenant

hridine

81

3

4,4'-

Dichlorobenzhyd

rol

2-Iodoaniline

2,9-

Dichlorophenant

hridine

75

4 Benzhydrol
4-Methyl-2-

iodoaniline

8-

Methylphenanthri

dine

82

5 Benzhydrol
4-Chloro-2-

iodoaniline

8-

Chlorophenanthri

dine

78

Reaction Conditions: Benzhydrol derivative (1.0 mmol), 2-iodoaniline derivative (1.2 mmol),

KOtBu (3.0 mmol) in DMSO (3 mL) at 120 °C for 12 h under an air atmosphere.

Table 3: Photocatalyst-Free Visible-Light-Mediated Synthesis of 6-

Alkyl(aryl)phenanthridines[7]
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Entry Isocyanobiaryl
Alkyl(aryl)sulfi
nate

Product Yield (%)

1
2-

Isocyanobiphenyl

Sodium p-

toluenesulfinate

6-(p-

Tolyl)phenanthrid

ine

78

2
2-

Isocyanobiphenyl

Sodium

benzenesulfinate

6-

Phenylphenanthr

idine

75

3
4'-Methoxy-2-

isocyanobiphenyl

Sodium p-

toluenesulfinate

2-Methoxy-6-(p-

tolyl)phenanthridi

ne

72

4
2-

Isocyanobiphenyl

Sodium 2-

naphthylsulfinate

6-(Naphthalen-2-

yl)phenanthridine
58

5
2-

Isocyanobiphenyl

Sodium 2-

thienylsulfinate

6-(Thiophen-2-

yl)phenanthridine
66

Reaction Conditions: Isocyanobiaryl (0.2 mmol), alkyl(aryl)sulfinate (0.8 mmol) in ethyl lactate

(2 mL) under a blue LED at room temperature for 24 h under aerobic conditions.

Experimental Protocols
Protocol 1: Visible-Light Induced Aerobic Oxidative
Cyclization of 2-Isocyanobiphenyls with Hydrazines
using Eosin B
This protocol describes the synthesis of 6-substituted phenanthridines using an organic dye

as a photoredox catalyst.[3][4]

Materials:

2-Isocyanobiphenyl derivative

Hydrazine derivative
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Eosin B

Potassium carbonate (K₂CO₃)

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

10 mL microwave tube

5W blue LED

Magnetic stirrer

Standard laboratory glassware

Silica gel for column chromatography

Procedure:

To a 10 mL microwave tube, add the 2-isocyanobiphenyl derivative (0.2 mmol, 1.0 equiv), the

corresponding hydrazine (0.6 mmol, 3.0 equiv), potassium carbonate (0.6 mmol, 3.0 equiv),

and Eosin B (0.01 mmol, 5 mol%).

Add DMSO (1 mL) to the tube.

Place the tube open to the air and irradiate with a 5W blue LED at room temperature.

Stir the reaction mixture for 18 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, add distilled water (10 mL) to the reaction mixture.

Extract the aqueous layer with ethyl acetate (3 x 5 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-substituted

phenanthridine.

Protocol 2: Base-Promoted Aerobic Oxidation/Homolytic
Aromatic Substitution Cascade
This protocol details the synthesis of polysubstituted phenanthridines from benzhydrol and 2-

iodoaniline derivatives.[1]

Materials:

Benzhydrol derivative

2-Iodoaniline derivative

Potassium tert-butoxide (KOtBu)

Dimethyl sulfoxide (DMSO)

Standard laboratory glassware for reactions under controlled atmosphere (although this

reaction uses air)

Heating mantle or oil bath

Magnetic stirrer

Standard work-up and purification equipment

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the

air, combine the benzhydrol derivative (1.0 mmol, 1.0 equiv), the 2-iodoaniline derivative (1.2

mmol, 1.2 equiv), and potassium tert-butoxide (3.0 mmol, 3.0 equiv).
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Add DMSO (3 mL) to the flask.

Heat the reaction mixture to 120 °C and stir for 12 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

Quench the reaction by adding water and extract the product with a suitable organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the desired

phenanthridine derivative.

Protocol 3: Photocatalyst-Free Visible-Light-Mediated
Synthesis of 6-Alkyl(aryl)phenanthridines
This protocol describes a photocatalyst-free method for the synthesis of 6-substituted

phenanthridines.[7]

Materials:

Isocyanobiaryl derivative

Alkyl(aryl)sulfinate sodium salt

Ethyl lactate

Blue LED light source

Standard laboratory glassware

Magnetic stirrer

Standard work-up and purification equipment
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Procedure:

In a suitable reaction vessel, dissolve the isocyanobiaryl derivative (0.2 mmol, 1.0 equiv) and

the alkyl(aryl)sulfinate sodium salt (0.8 mmol, 4.0 equiv) in ethyl lactate (2 mL).

Stir the mixture at room temperature under aerobic conditions.

Irradiate the reaction mixture with a blue LED for 24 hours.

Monitor the reaction progress by TLC.

Upon completion, perform a standard aqueous work-up.

Extract the product with an organic solvent, dry the combined organic layers, and remove the

solvent in vacuo.

Purify the crude product by flash column chromatography to obtain the pure 6-substituted

phenanthridine.

Visualizations
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General Experimental Workflow

Reactant Mixing

Reaction Conditions
(Light/Heat, Atmosphere)

Reaction Monitoring (TLC)

Work-up
(Quenching, Extraction)

Purification
(Chromatography)

Product Characterization

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of phenanthridines.
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Visible-Light Photoredox Catalysis Pathway

Photocatalyst (PC)
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Caption: Mechanism of visible-light photoredox catalyzed synthesis.
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Base-Promoted Aerobic Oxidation Pathway

Benzhydrol Derivative

Oxidation to Imine

Aerobic Oxidation
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Caption: Mechanism of base-promoted aerobic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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